![molecular formula C18H25F3N2O2 B12446336 1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887582-66-3](/img/structure/B12446336.png)
1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine is a heterocyclic organic compound with the molecular formula C18H25F3N2O2 It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl-phenylamino group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 3-aminobenzotrifluoride. The reaction is carried out in the presence of sodium tris(acetoxy)borohydride and acetic acid in 1,2-dichloroethane at temperatures ranging from 0 to 20°C for approximately 2 hours . This method yields the desired product with high efficiency.
Analyse Des Réactions Chimiques
1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids such as hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine can be compared with similar compounds such as:
- 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
- 1-Boc-3-(4-trifluoromethyl-phenylamino)-azetidine
- 1-Boc-4-(phenylamino)-piperidine
These compounds share structural similarities but differ in the position of the trifluoromethyl group or the nature of the heterocyclic ring. The unique positioning of the trifluoromethyl group in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
887582-66-3 |
|---|---|
Formule moléculaire |
C18H25F3N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
tert-butyl 4-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-9-7-13(8-10-23)12-22-15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13,22H,7-10,12H2,1-3H3 |
Clé InChI |
OYCJYFCBQCJNKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
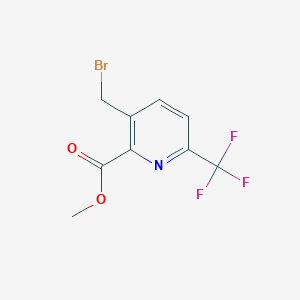

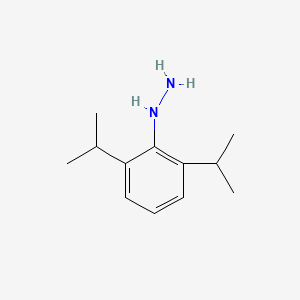
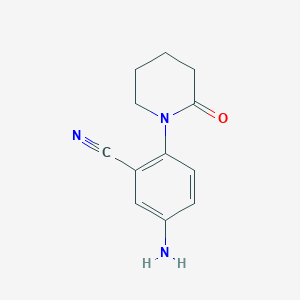
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)
![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
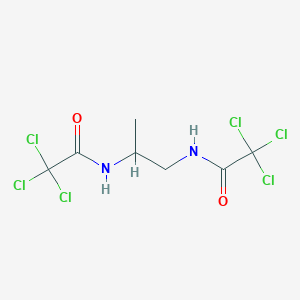
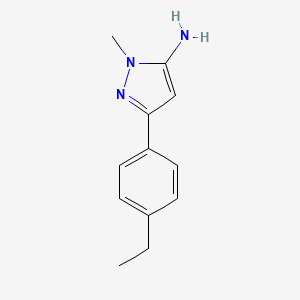

![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
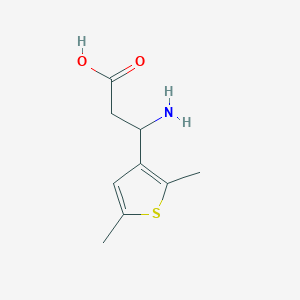
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
